

Introduction: The Architectural Versatility of Ethyl 6-hydroxypyrimidine-4-carboxylate

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Compound of Interest

Compound Name: Ethyl 6-hydroxypyrimidine-4-carboxylate

Cat. No.: B1437708

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Ethyl 6-hydroxypyrimidine-4-carboxylate is a heterocyclic organic compound featuring a distinctive six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3.^[1] Its structure is further functionalized with a hydroxyl group at the 6th position and an ethyl ester group at the 4th position.^[1] This specific arrangement of functional groups on an electron-deficient aromatic core makes it an exceptionally valuable and versatile precursor in synthetic chemistry.

While it has established applications in medicinal and agricultural chemistry as a scaffold for bioactive molecules^{[1][2]}, its potential in material science is equally significant, though less commonly documented in introductory literature. Its utility in this field stems from its capacity to act as a modular building block.^{[3][4][5]} In chemistry, a building block is a molecule with reactive functional groups that allows for the systematic, bottom-up assembly of more complex molecular architectures, such as polymers and functional organic materials.^{[3][4]} The unique electronic properties of the pyrimidine ring, combined with the reactive handles of the hydroxyl and ester groups, provide a powerful platform for designing novel materials with tailored properties.^[2]

Physicochemical Properties Summary

A clear understanding of the compound's physical and chemical properties is paramount for designing experiments. The data below has been consolidated for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[1]
Molecular Weight	168.15 g/mol	[1]
IUPAC Name	Ethyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate	[1][2]
Appearance	Tan powder	[2]
Purity	≥ 95% (typical commercial grade)	[2]
Storage Conditions	0-8°C	[2]
Solubility	Soluble in polar protic solvents like methanol and ethanol.	[1]

Application Note I: A Bifunctional Monomer Precursor for Advanced Polymer Synthesis

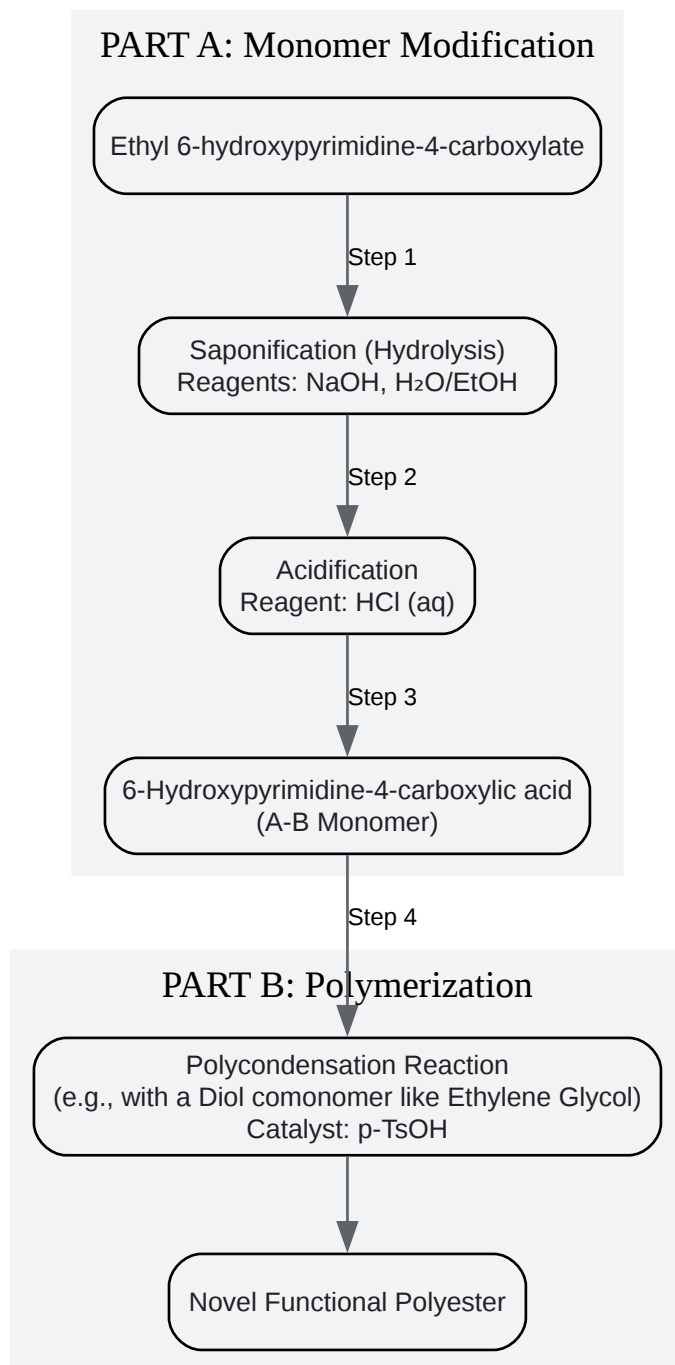
Expert Rationale & Causality

The true power of **Ethyl 6-hydroxypyrimidine-4-carboxylate** in polymer science lies in its bifunctionality. The hydroxyl (-OH) and ethyl ester (-COOEt) groups are ideal handles for step-growth polymerization.

- **Hydroxyl Group Reactivity:** The hydroxyl group can readily participate in esterification or etherification reactions, making it a suitable partner for diacid, diacyl chloride, or dihalide comonomers to form polyesters and polyethers, respectively.
- **Ester Group Transformation:** The ethyl ester can be hydrolyzed under basic conditions to yield a carboxylic acid (-COOH). This transformation turns the molecule into a hydroxy-carboxylic acid, a classic A-B type monomer that can self-condense to form a polyester. Alternatively, the newly formed carboxylic acid can react with a diol comonomer.

The incorporation of the pyrimidine ring into the polymer backbone is not a passive inclusion. Its electron-deficient nature and rigid structure can significantly enhance the thermal stability, modify the solubility, and introduce specific electronic properties to the final polymer, making it suitable for specialized coatings or films.[2]

Workflow for Polymer Synthesis



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Caption: Workflow for modifying the building block and subsequent polymerization.

Protocol: Synthesis of a Pyrimidine-Containing Polyester

This protocol details the conversion of the title compound into a hydroxy-acid monomer, followed by its polymerization with a diol comonomer.

Part A: Monomer Synthesis (6-Hydroxypyrimidine-4-carboxylic acid)

- Dissolution & Hydrolysis:
 - In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of **Ethyl 6-hydroxypyrimidine-4-carboxylate** in 100 mL of ethanol.
 - Add a solution of 5.0 g of sodium hydroxide (NaOH) in 20 mL of deionized water to the flask.
 - Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: The basic conditions facilitate the saponification (hydrolysis) of the ethyl ester to a sodium carboxylate salt.
- Solvent Removal & Acidification:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the ethanol under reduced pressure using a rotary evaporator.
 - Dissolve the remaining aqueous residue in 50 mL of water and cool the solution in an ice bath.
 - Slowly add 2M hydrochloric acid (HCl) dropwise with constant stirring until the pH of the solution is approximately 2-3. A precipitate will form. Causality: Acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out.
- Isolation and Purification:

- Collect the solid precipitate by vacuum filtration, washing with cold deionized water.
- Dry the solid in a vacuum oven at 60°C overnight to yield 6-hydroxypyrimidine-4-carboxylic acid.[6][7] Characterize using ^1H NMR and FT-IR spectroscopy.

Part B: Polycondensation

- Reaction Setup:
 - In a reaction vessel equipped for high-temperature reactions with mechanical stirring and a distillation outlet (e.g., a Dean-Stark apparatus), combine equimolar amounts of the synthesized 6-hydroxypyrimidine-4-carboxylic acid and a suitable diol (e.g., 1,4-butanediol).
 - Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.5 mol%).
 - Add a high-boiling-point solvent (e.g., xylene) to facilitate water removal.
- Polymerization:
 - Heat the mixture to reflux (typically 140-180°C, depending on the solvent and monomers). Water will be removed azeotropically and collected in the Dean-Stark trap.
 - Continue the reaction for 8-24 hours, or until water evolution ceases. The viscosity of the solution will noticeably increase.
- Polymer Isolation:
 - Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent such as cold methanol.
 - Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
 - Characterize the resulting polyester using Gel Permeation Chromatography (GPC) for molecular weight distribution and Differential Scanning Calorimetry (DSC) for thermal properties.

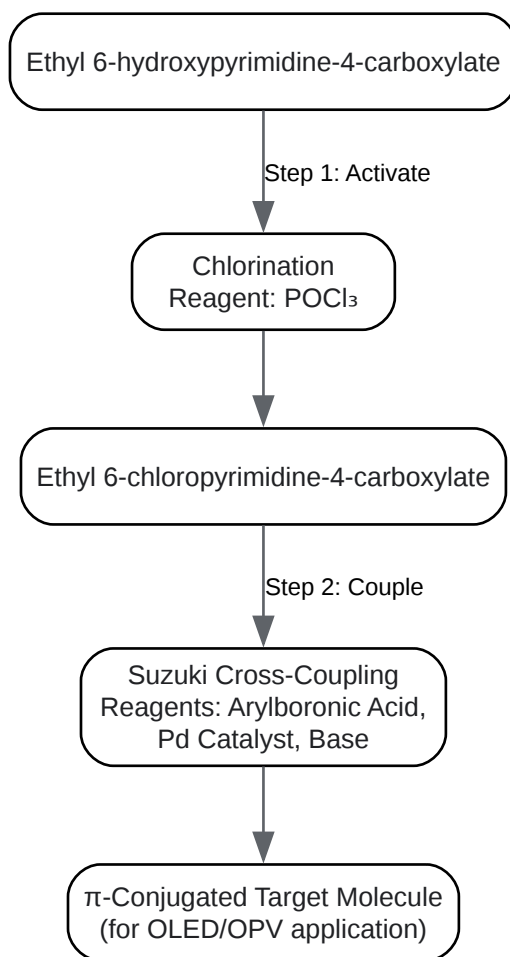
Application Note II: A Core Scaffold for Organic Electronic Materials

Expert Rationale & Causality

The pyrimidine ring is a π -deficient heterocycle due to the presence of two electronegative nitrogen atoms. This intrinsic electronic property makes it an excellent component for n-type (electron-transporting) or ambipolar organic semiconductors. In material science, the goal is often to create large, planar, π -conjugated systems to facilitate charge transport.

Ethyl 6-hydroxypyrimidine-4-carboxylate serves as an ideal starting point. The hydroxyl group is a versatile functional group that can be converted into a better leaving group (e.g., a triflate) or a halide, which is necessary for participating in modern cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. These reactions are the cornerstones of building complex conjugated molecules used in applications like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Synthetic Pathway for a Conjugated Molecule



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